molecular formula C11H13NO3 B1276852 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene CAS No. 480439-01-8

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene

Cat. No.: B1276852
CAS No.: 480439-01-8
M. Wt: 207.23 g/mol
InChI Key: UMPWFSIFZCTJRE-UHFFFAOYSA-N
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Description

1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene is an aromatic compound featuring a 3,5-dimethoxybenzene core substituted with an ethyl isocyanate group. The isocyanate group (–NCO) confers high reactivity toward nucleophiles (e.g., amines, alcohols), enabling applications in polymer chemistry, covalent drug design, and crosslinking reactions .

Properties

IUPAC Name

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-10-5-9(3-4-12-8-13)6-11(7-10)15-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPWFSIFZCTJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCN=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404728
Record name 3,5-Dimethoxyphenethyl isocyanate
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URL https://comptox.epa.gov/dashboard/DTXSID20404728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-01-8
Record name 1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480439-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethoxyphenethyl isocyanate
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethoxyphenethylamine with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows:

(CH₃O)₂C₆H₃CH₂CH₂NH₂+COCl₂(CH₃O)₂C₆H₃CH₂CH₂NCO+2HCl\text{(CH₃O)₂C₆H₃CH₂CH₂NH₂} + \text{COCl₂} \rightarrow \text{(CH₃O)₂C₆H₃CH₂CH₂NCO} + 2\text{HCl} (CH₃O)₂C₆H₃CH₂CH₂NH₂+COCl₂→(CH₃O)₂C₆H₃CH₂CH₂NCO+2HCl

This method requires careful handling of phosgene due to its toxicity and the need for appropriate safety measures.

Industrial Production Methods

In industrial settings, the production of isocyanates often involves the use of non-phosgene methods to mitigate safety concerns. One such method includes the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate to yield the isocyanate . This approach is advantageous due to its reduced environmental impact and improved safety profile.

Chemical Reactions Analysis

Types of Reactions

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydroxyl Compounds: Reacting with alcohols or phenols under mild conditions to form urethanes.

    Amines: Reacting with primary or secondary amines to form ureas or polyureas, often under ambient conditions.

Major Products Formed

    Polyurethanes: Formed by the reaction with polyols.

    Polyureas: Formed by the reaction with polyamines.

Mechanism of Action

The mechanism of action of 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic species such as hydroxyl and amine groups. This reactivity underlies its use in forming urethane and urea linkages. The methoxy groups on the aromatic ring influence the reactivity of the isocyanate group, making it less reactive compared to unsubstituted isocyanates, which allows for better control over the polymerization process.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Compounds and Functional Group Comparison

Compound Name Functional Group Reactivity/Applications References
1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene Isocyanate (–NCO) Covalent binding to proteins (e.g., kinase inhibitors), polymer crosslinking Inferred
3,5-Dimethylphenyl isocyanate Isocyanate (–NCO) Intermediate in agrochemicals, polyurethane synthesis
1-(Bromomethyl)-3,5-dimethoxybenzene Bromomethyl (–CH2Br) Nucleophilic substitution (e.g., phosphonate synthesis), precursor to Wittig reagents
1-(2-Azidoethyl)-3,5-dimethoxybenzene Azide (–N3) Click chemistry (CuAAC reactions), bioconjugation
3,5-Dimethoxybenzyl chloride Chloromethyl (–CH2Cl) Alkylation reactions, synthesis of resveratrol analogs
  • Isocyanate Derivatives: The target compound and 3,5-dimethylphenyl isocyanate share electrophilic –NCO groups but differ in substituent effects. This may influence reaction rates in covalent drug design.
  • Halogenated Analogs : Bromo- and chloromethyl derivatives (e.g., 1-(bromomethyl)-3,5-dimethoxybenzene) are versatile intermediates. For example, bromomethyl derivatives react with triphenylphosphine to form Wittig reagents for olefination , while chloromethyl derivatives are used in alkylation reactions .

Biological Activity

1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene is a compound of significant interest due to its potential biological activities. This compound features an isocyanate functional group, which is known for its reactivity and ability to interact with various biological targets. Understanding its biological activity can provide insights into its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula: C₁₁H₁₃N₃O₂
  • Molecular Weight: 219.23 g/mol
  • Structural Representation:

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The isocyanate group can react with amino acids, particularly cysteine and lysine residues, leading to the modification of protein structures and functions.

Target Proteins

  • Enzymes: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptors: Potential interactions with cell surface receptors could influence signaling pathways.

Biological Activities

This compound exhibits several biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by disrupting microtubule dynamics.
  • Antimicrobial Properties: The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.
  • Neuroprotective Effects: There are indications that it may influence neurotransmitter levels by interacting with monoamine oxidase enzymes.

Anticancer Activity

A study conducted on cancer cell lines demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Tubulin polymerization inhibition
MCF-720Apoptosis induction
A54918Cell cycle arrest

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution within biological systems. Key parameters include:

  • Absorption: Rapid absorption post-administration.
  • Distribution: Wide distribution in tissues, with a preference for lipid-rich environments.
  • Metabolism: Primarily metabolized via conjugation reactions.
  • Excretion: Excreted mainly through urine as metabolites.

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